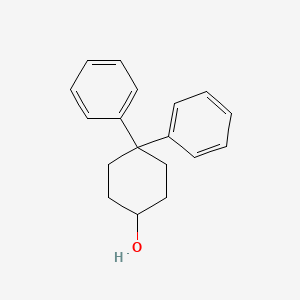

4,4-Diphenylcyclohexanol

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, 4,4-Diphenylcyclohexanol is primarily recognized as a valuable synthetic intermediate. Its unique structure, featuring a cyclohexane (B81311) ring with a hydroxyl group and two bulky phenyl substituents, makes it a strategic building block for creating more complex molecules. The development of this compound as a synthetic target arose from the need for efficient intermediates in pharmaceutical synthesis.

Research has demonstrated its utility in various specialized applications. For instance, it serves as a foundational component in the development of macromolecular contrast agents for Magnetic Resonance Imaging (MRI). One notable example is its incorporation into the structure of agents like MS-325 to improve protein binding and extend circulation time in the blood. Furthermore, studies have explored its use in modifying peptides to enhance their pharmacokinetic properties. Peptides modified with this compound have shown a significantly longer half-life in plasma, highlighting the compound's potential to improve drug efficacy. The compound's biochemical relevance stems from its ability to interact with enzymes and proteins, where its hydroxyl group can form hydrogen bonds with active sites, thereby influencing catalytic activities.

Evolution of Research Interests in this compound: A Historical Perspective

The history of research surrounding this compound is closely tied to advancements in synthetic organic chemistry, particularly in process optimization and scale-up for industrial applications. Early synthetic methods for this compound were often hampered by issues of cost-effectiveness, scalability, and the accessibility of starting materials.

A significant breakthrough occurred in the late 1990s with the establishment of a practical and efficient five-step synthesis starting from benzoin (B196080), a readily available and inexpensive material. This development, credited to research at EPIX Medical Incorporated, marked a substantial improvement over previous routes by offering better yields and lower costs. The team focused on critical manufacturing aspects such as solvent choice, reaction optimization, and purification methods to create a process suitable for large-scale commercial production. This optimized synthesis not only made this compound more accessible for research and industrial use but also set a precedent for practical approaches in pharmaceutical intermediate synthesis. The historical development of its synthesis showcases a broader trend in organic chemistry toward creating more economical and environmentally conscious manufacturing processes.

Conceptual Significance as a Cyclohexanol (B46403) Core in Chemical Science

The conceptual importance of this compound in chemical science is rooted in its cyclohexanol core. Cyclohexanol and its derivatives are fundamental structures in organic chemistry, serving as key precursors in the synthesis of polymers like nylon and various plasticizers. wikipedia.orgfastercapital.com The cyclohexane ring is not planar; it adopts puckered conformations, such as the stable "chair" and less stable "boat" forms, to minimize ring strain. fiveable.meyoutube.com

The presence of two phenyl groups at the fourth carbon atom (C4) of the cyclohexanol ring in this compound introduces significant structural constraints and chemical properties. This substitution creates a quaternary carbon center and substantial steric bulk, which heavily influences the compound's conformational preferences and reactivity. The bulky diphenyl groups favor specific arrangements to minimize steric interactions, which in turn affects the orientation of the hydroxyl group at the C1 position (axial vs. equatorial). This defined three-dimensional structure is crucial for its interaction with biological targets like enzymes, where precise molecular recognition is key. The stability and reactivity patterns of the molecule are a direct consequence of this unique structural arrangement, making it a subject of interest for conformational analysis and a model for understanding steric effects in cyclic systems.

Detailed Research Findings

The following tables provide a summary of the properties of this compound and an overview of its synthesis from benzoin.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀O |

| Molecular Weight | 252.36 g/mol |

| Appearance | White to almost white powder or crystalline material |

| CAS Number | 42420-85-9 |

| IUPAC Name | 4,4-diphenylcyclohexan-1-ol |

| InChI Key | UUQQLWRHPNEFIG-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. sigmaaldrich.comchemicalbook.com

Table 2: Five-Step Synthesis of this compound from Benzoin

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Reduction | Sodium borohydride (B1222165), Ethanol (B145695), Sodium hydroxide (B78521) | Hydrobenzoin (B188758) |

| 2 | Pinacol (B44631) Rearrangement | Acetic acid, Sulfuric acid | Diphenylacetaldehyde (B122555) |

| 3 | Michael Addition/Aldol (B89426) Condensation | Methyl vinyl ketone | 4,4-Diphenylcyclohex-2-en-1-one |

| 4 | Hydrogenation | Palladium on carbon, Tetrahydrofuran (B95107) | 4,4-Diphenylcyclohexanone (B1585826) |

| 5 | Reduction | Sodium borohydride or Catalytic Hydrogenation | this compound |

This synthetic route was developed to provide an efficient and scalable method for production.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diphenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQQLWRHPNEFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450168 | |

| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42420-85-9 | |

| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4,4 Diphenylcyclohexanol

Strategic Approaches for the Preparation of 4,4-Diphenylcyclohexanol

The synthesis of this compound can be efficiently achieved through a well-defined, multi-step process. A practical and scalable preparation has been developed that starts from inexpensive and common starting materials, addressing critical manufacturing considerations such as solvent choice, cost, and process cycle times. tandfonline.comtandfonline.com

Multi-Component Synthesis from Benzoin (B196080): A Detailed Mechanistic Elucidation

Table 1: Multi-Step Synthesis of this compound from Benzoin

| Step | Transformation | Key Reagents & Conditions | Product |

| 1 | Reductive Transformation | Sodium borohydride (B1222165), Sodium hydroxide (B78521), Ethanol (B145695) | Hydrobenzoin (B188758) |

| 2 | Acid-Catalyzed Rearrangement | Acetic acid, Sulfuric acid, ~104°C | Diphenylacetaldehyde (B122555) |

| 3 | Tandem Cyclohexenone Ring Closure | Methyl vinyl ketone, Potassium hydroxide, Ethanol | 4,4-Diphenylcyclohex-2-en-1-one |

| 4 & 5 | Hydrogenation-Reduction | Palladium on carbon (catalyst), Sodium borohydride, THF | This compound |

The initial step in the sequence is the reduction of the ketone functionality in benzoin to a hydroxyl group, yielding hydrobenzoin (1,2-diphenylethane-1,2-diol). tandfonline.com This transformation is typically accomplished using sodium borohydride (NaBH₄) in an ethanol solution under basic conditions, which are established by the addition of aqueous sodium hydroxide. tandfonline.com

Mechanistically, the reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon of benzoin. umass.edugordon.edu The metal hydride acts as a source of the hydride ion. umass.edu The attack on the carbonyl double bond pushes the pi electrons onto the oxygen atom, forming a single-bonded negative oxygen which is stabilized as a borate (B1201080) ester intermediate. umass.eduyoutube.com Subsequent quenching with water or acid hydrolyzes this intermediate, protonating the oxygen to form the final hydroxyl group, thus completing the reduction. umass.edugordon.eduyoutube.com The reaction is stereoselective, primarily producing the meso-hydrobenzoin (B1201251) isomer. gordon.eduyoutube.com

Following its formation, hydrobenzoin is subjected to an acid-catalyzed pinacol (B44631) rearrangement to produce diphenylacetaldehyde. tandfonline.com This reaction is carried out in a mixture of acetic acid and concentrated sulfuric acid at elevated temperatures, typically around 103-104.5 °C. tandfonline.com The driving force for the rearrangement is the formation of a more stable oxonium ion. youtube.com

The mechanism begins with the protonation of one of the hydroxyl groups by the acid catalyst. youtube.comyoutube.com This converts the hydroxyl group into a good leaving group (water). The departure of a water molecule generates a carbocation. youtube.comyoutube.com A 1,2-hydride or alkyl/aryl shift then occurs, where a group from the adjacent carbon migrates to the carbocation center. In the case of hydrobenzoin, a phenyl group migrates. This rearrangement step is crucial as it leads to the formation of a resonance-stabilized carbocation where the positive charge is delocalized onto the oxygen atom (an oxonium ion). youtube.com Finally, deprotonation of the oxygen yields the stable carbonyl product, diphenylacetaldehyde. youtube.com The choice of which hydroxyl group is protonated and which group migrates is determined by the relative stability of the resulting carbocation intermediate. youtube.com

The third stage involves the construction of the six-membered ring through a tandem reaction sequence. Diphenylacetaldehyde is combined with methyl vinyl ketone in ethanol, followed by the slow addition of a potassium hydroxide solution. tandfonline.com This sequence comprises a Michael addition followed by an intramolecular aldol (B89426) condensation, resulting in the formation of the 4,4-diphenylcyclohex-2-en-1-one ring structure. tandfonline.com

The process is initiated by a base-catalyzed Michael addition. tamu.edu The base abstracts an acidic alpha-proton from diphenylacetaldehyde to form a carbanion. This nucleophilic carbanion then attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition. tamu.edu The resulting enolate intermediate then undergoes an intramolecular aldol condensation. tamu.edu The enolate attacks the carbonyl group within the same molecule, leading to the formation of a six-membered ring and a new aldol intermediate. tamu.edu This intermediate subsequently dehydrates under the reaction conditions to form the more stable α,β-unsaturated ketone, 4,4-diphenylcyclohex-2-en-1-one. tamu.edu Such tandem Michael-aldol reactions are powerful tools for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.orgnih.gov

The final conversion to this compound is achieved in a one-pot hydrogenation-reduction process. tandfonline.com The intermediate, 4,4-diphenylcyclohex-2-en-1-one, is first hydrogenated to the corresponding saturated ketone, 4,4-diphenylcyclohexanone (B1585826). This is typically performed using a palladium on activated charcoal (Pd/C) catalyst in a solvent like tetrahydrofuran (B95107) (THF) or ethanol under hydrogen pressure. tandfonline.com

Following the hydrogenation of the carbon-carbon double bond, the resulting 4,4-diphenylcyclohexanone is reduced to the final cyclohexanol (B46403) product without being isolated. tandfonline.com This reduction is conveniently carried out by the addition of sodium borohydride in a basic aqueous medium. tandfonline.com The catalyst is removed by filtration before the addition of the reducing agent. tandfonline.com The crude final product can then be purified by recrystallization to achieve high purity. tandfonline.com

Alternative Routes to this compound from Substituted Cyclohexenones

Beyond the multi-step synthesis from benzoin, this compound can also be prepared from pre-formed substituted cyclohexanone (B45756) or cyclohexenone precursors. Optically active γ-substituted cyclohexenones are valuable synthetic precursors for various molecules. mdpi.com

The most direct alternative route involves the reduction of 4,4-diphenylcyclohexanone. This ketone can be synthesized by the hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one (B1584101), using a palladium on activated charcoal catalyst. The subsequent reduction of the ketone to the alcohol can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride.

More general strategies for synthesizing substituted cyclohexanones can also be employed. For instance, one method involves the catalytic hydrogenation of a 4-substituted phenol (B47542) to produce a 4-substituted cyclohexanol, which is then oxidized to the corresponding 4-substituted cyclohexanone. google.com This ketone can then serve as a versatile intermediate for further elaboration into the desired diphenyl-substituted scaffold.

Catalytic Hydrogenation of 4,4-Diphenyl-2-cyclohexen-1-one

The catalytic hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one represents a direct route to this compound. This transformation involves the reduction of both the carbon-carbon double bond and the ketone functionality. The process typically employs a catalyst, such as platinum(IV) oxide, to facilitate the addition of hydrogen across the double bond and the carbonyl group. This method is advantageous as it can often be performed under relatively mild conditions. The choice of catalyst and solvent system can influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the final product. For instance, hydrogenation of related 4-alkylphenols over a carbon-supported rhodium catalyst in supercritical carbon dioxide has been shown to favor the formation of cis-4-alkylcyclohexanols. researchgate.net

A general synthetic pathway involves the reduction of the enone intermediate, which can be formed through a Michael addition and aldol condensation sequence. The final step of hydrogenation and reduction yields this compound.

Exploration of Other Precursor Architectures, Including Cyclohexanone Derivatives

Beyond the hydrogenation of the corresponding cyclohexenone, this compound can be synthesized from other precursor molecules, notably those based on a cyclohexanone framework. A prominent method involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. aroonchande.com In this approach, a suitable cyclohexanone derivative is reacted with a phenylmagnesium halide (a Grignard reagent), such as phenylmagnesium bromide. aroonchande.comleah4sci.com This reaction adds a phenyl group to the carbonyl carbon of the cyclohexanone, and subsequent workup yields the tertiary alcohol, this compound.

The synthesis can also commence from more fundamental starting materials. For example, a multi-step synthesis starting from biphenyl (B1667301) has been developed. This process involves a sequence of Friedel-Crafts acylation and alkylation reactions, followed by reduction and catalytic hydrogenation to afford the target molecule. google.com

Process Optimization and Scalability in this compound Synthesis for Research Applications

For research purposes, the optimization and scalability of synthetic routes to this compound are crucial. In the context of the Grignard reaction, careful control of reaction conditions is necessary to maximize yield and minimize the formation of byproducts. The Grignard reagent is highly reactive and must be handled in an anhydrous (dry) ether solvent to prevent its destruction by protic solvents like water. leah4sci.com The reaction is often exothermic, requiring controlled addition of the reagents and sometimes external cooling to maintain a stable reaction temperature. aroonchande.com

For syntheses involving catalytic hydrogenation, the choice of catalyst, solvent, temperature, and hydrogen pressure are key parameters that can be optimized. researchgate.net For instance, in the hydrogenation of similar substrates, it has been observed that the reaction can be consecutive, and prolonged reaction times may lead to a decrease in the selectivity for the desired product. researchgate.net Catalyst recovery and reuse are also important considerations for scalability and cost-effectiveness, particularly when using precious metal catalysts like palladium on carbon (Pd/C). acs.org

Chemical Reactivity and Functional Group Transformations of this compound

The chemical behavior of this compound is largely dictated by the presence of the hydroxyl group and the diphenyl-substituted cyclohexane (B81311) ring.

Reactions Involving the Hydroxyl Functionality

The hydroxyl group of this compound is a primary site for chemical transformations. It can participate in a variety of reactions typical of tertiary alcohols. These include:

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the alcohol.

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, often requiring activation of the hydroxyl group to a better leaving group.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) can form the corresponding esters.

The hydroxyl group's ability to engage in hydrogen bonding also influences the compound's interactions with other molecules, including enzymes.

Modifications and Derivatizations of the Cyclohexane Ring System

The cyclohexane ring of this compound can also be chemically modified. While the aromatic phenyl rings are generally stable, the saturated cyclohexane ring can undergo certain transformations. Catalytic hydrogenation, for example, can be used to reduce other unsaturated functionalities that might be present on the ring system without affecting the phenyl groups under specific conditions. libretexts.org The stereochemistry of the cyclohexane ring, whether it exists in a cis or trans conformation with respect to the substituents, can significantly influence its reactivity and the stereochemical outcome of subsequent reactions.

Insights into Reaction Mechanisms of this compound Transformations

Understanding the mechanisms of reactions involving this compound is essential for predicting products and optimizing reaction conditions.

In Grignard reactions , the mechanism involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the precursor ketone. leah4sci.com This forms a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol. youtube.com

The mechanism of catalytic hydrogenation is more complex and occurs on the surface of the metal catalyst. The alkene (or other unsaturated substrate) and hydrogen gas adsorb onto the catalyst surface. The hydrogen atoms then add to the carbons of the double bond in a stepwise manner. libretexts.org The stereochemistry of the addition is often syn, meaning both hydrogen atoms add to the same face of the double bond. The exact mechanism can be influenced by the specific catalyst and reaction conditions used. rsc.org

Stereochemical Considerations in the Chemistry of 4,4 Diphenylcyclohexanol

Conformational Dynamics of the 4,4-Diphenylcyclohexanol Ring

The six-membered ring of this compound, like cyclohexane (B81311) itself, is not planar and exists in various rapidly interconverting conformations to relieve ring strain. The most stable of these are the chair conformations. In this compound, the bulky phenyl groups at the C4 position significantly influence the conformational equilibrium.

The two primary chair conformations of a monosubstituted cyclohexane are in equilibrium, with the substituent occupying either an axial or an equatorial position. The preference for the equatorial position is well-established, as it minimizes steric interactions. In the case of this compound, the two large phenyl groups are fixed at the same carbon atom. This disubstitution pattern locks the cyclohexane ring in a conformation where the steric strain is minimized. The hydroxyl group at C1 can exist in either an axial or equatorial position, leading to two diastereomeric chair conformations.

The relative stability of these conformers is dictated by the steric interactions between the hydroxyl group and the rest of the ring, particularly the axial hydrogens. The equatorial conformer is generally more stable due to fewer 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers can be determined using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.

| Conformer | OH Position | Relative Stability | Key Steric Interactions |

| A | Axial | Less Stable | 1,3-diaxial interactions with axial hydrogens at C3 and C5 |

| B | Equatorial | More Stable | Gauche interactions with C2 and C6 hydrogens |

Stereocontrol and Diastereoselectivity in Synthetic Pathways Involving this compound

The synthesis of this compound and its derivatives often involves reactions that can lead to the formation of multiple stereoisomers. The ability to control the stereochemical outcome of these reactions, known as stereocontrol, is a fundamental aspect of modern organic synthesis. Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in these synthetic pathways.

A common method for synthesizing this compound is the reduction of the corresponding ketone, 4,4-diphenylcyclohexanone (B1585826). The stereochemical course of this reduction is influenced by several factors, including the nature of the reducing agent and the reaction conditions. The approach of the hydride reagent to the carbonyl group can occur from two different faces, leading to the formation of either the axial or equatorial alcohol.

The stereoselectivity of this reduction can be predicted by considering the steric hindrance around the carbonyl group. Attack from the less hindered face is generally favored. For instance, bulky reducing agents will preferentially attack from the equatorial direction to avoid steric clash with the axial hydrogens, leading to the formation of the axial alcohol. Conversely, smaller reducing agents may show less selectivity.

| Reducing Agent | Major Product (OH position) | Rationale for Selectivity |

| Sodium borohydride (B1222165) (NaBH₄) | Equatorial | Less sterically demanding, can approach from the axial face. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Axial | Highly sterically demanding, approaches from the less hindered equatorial face. |

Stereochemical Probes in Mechanistic Organic Photochemistry of Related Cyclohexyl Systems

The study of photochemical reactions, those initiated by the absorption of light, often relies on stereochemical outcomes to elucidate the underlying reaction mechanisms. colab.wsencyclopedia.pub The rigid and well-defined stereochemistry of cyclic systems like those related to this compound makes them excellent probes for understanding the intricate pathways of excited-state transformations. colab.ws

For example, the photochemical rearrangement of 4,4-diphenylcyclohexadienone has been a subject of extensive mechanistic investigation. encyclopedia.pub Upon irradiation, this molecule undergoes a rearrangement to form a bicyclic photoproduct. encyclopedia.pub The stereochemistry of the starting material and the product provides crucial information about the bonding changes that occur in the electronically excited state. These studies have revealed that the reaction proceeds through a triplet n-π* excited state, leading to a β-β bonding process. encyclopedia.pub This is followed by intersystem crossing to a singlet ground-state zwitterion, which then rearranges to the final product. encyclopedia.pub

By introducing stereocenters into the cyclohexyl ring and analyzing the stereochemical fate of the products, chemists can deduce the concerted or stepwise nature of photochemical reactions, the involvement of specific intermediates, and the geometric requirements of the excited-state transformations. The predictable stereochemistry of these systems provides a powerful tool for mapping the potential energy surfaces of photochemical reactions. researchgate.net

Analysis of Chiral Derivatives and Their Absolute Configuration

While this compound itself is achiral, the introduction of additional substituents or modifications to the ring can create chiral centers, leading to the existence of enantiomers. The determination of the absolute configuration of these chiral derivatives is crucial for understanding their biological activity and for applications in asymmetric synthesis. mdpi.com

Several methods are employed to determine the absolute configuration of chiral molecules. One common technique is the use of chiral derivatizing agents. mdpi.comresearchgate.net In this approach, the chiral alcohol is reacted with a chiral reagent of known absolute configuration to form a mixture of diastereomers. These diastereomers have different physical properties, including their NMR spectra and chromatographic behavior, which allows for their separation and analysis. researchgate.netnih.gov By analyzing the differences in the NMR spectra of the diastereomeric derivatives, the absolute configuration of the original alcohol can be deduced. researchgate.net

X-ray crystallography is another powerful technique for the unambiguous determination of absolute configuration. capes.gov.br By analyzing the diffraction pattern of a single crystal of a chiral derivative, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all its atoms.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers and can also be used to assign absolute configuration by comparing the elution order to known standards. nih.gov

| Technique | Principle | Application to this compound Derivatives |

| Chiral Derivatizing Agents (e.g., Mosher's acid) | Formation of diastereomers with distinct spectroscopic properties. mdpi.comresearchgate.net | Reaction of a chiral derivative with the agent allows for the determination of absolute configuration via NMR analysis. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. capes.gov.br | Provides unambiguous assignment of the absolute configuration of a crystalline derivative. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.gov | Separation of enantiomers and assignment of absolute configuration based on elution order. |

Theoretical and Computational Investigations of 4,4 Diphenylcyclohexanol and Analogues

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations have become an indispensable tool for elucidating the molecular structure and electronic properties of complex organic molecules like 4,4-Diphenylcyclohexanol. These computational methods offer a detailed view of the molecule at the atomic level, complementing experimental data and providing predictive insights.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure of molecules. mdpi.comresearchgate.net DFT, in particular, has proven to be a versatile and accurate method for predicting various molecular properties. mdpi.com By solving the Kohn-Sham equations, DFT can provide precise calculations of a molecule's electronic energy, electron density, and other properties. mdpi.com For instance, the B3LYP functional, a hybrid DFT method, is commonly employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.netresearchgate.net These calculations are instrumental in determining the most stable conformation of this compound, considering the steric hindrance imposed by the two phenyl groups on the cyclohexane (B81311) ring. Ab initio methods, while computationally more demanding, offer a high level of theory and are used for benchmarking and for systems where electron correlation is particularly important. researchgate.net

The selection of the basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results that can be reliably compared with experimental data. nih.gov These computational approaches allow for the determination of key structural parameters, such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are critical in determining the reactivity and selectivity of chemical reactions. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atom of the hydroxyl group is expected to have a significant contribution to the HOMO, making it a likely site for electrophilic attack. Conversely, the regions around the phenyl rings might contribute to the LUMO, indicating potential sites for nucleophilic interaction.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy level that is occupied by electrons. youtube.com | Represents the ability of a molecule to donate electrons (nucleophilicity). youtube.com The energy of the HOMO is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy level that is not occupied by electrons. youtube.com | Represents the ability of a molecule to accept electrons (electrophilicity). youtube.com The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and the LUMO. researchgate.net | A large gap implies high kinetic stability and low chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive. |

This table provides a summary of the fundamental concepts of FMO theory and their importance in understanding chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. libretexts.orgresearchgate.net An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color spectrum to indicate different potential values. walisongo.ac.id Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions signify positive electrostatic potential, highlighting electron-poor areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential values. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons, making it a primary site for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), rendering it susceptible to interaction with nucleophiles. The phenyl groups would display a more complex potential distribution due to the delocalized π-electrons. Understanding the MEP is crucial for predicting intermolecular interactions, such as how the molecule might bind to a receptor or interact with other molecules. chemrxiv.org

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. mdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction energy landscape.

This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction profile can be constructed, revealing the activation energy barriers for each step. mdpi.com Methods like DFT are frequently used to locate transition state geometries and calculate their corresponding energies. mdpi.com For example, in the synthesis of this compound from 4,4-diphenylcyclohexanone (B1585826), computational studies can elucidate the mechanism of the reduction reaction, whether it proceeds via a direct hydride attack or involves intermediate steps. nih.gov This understanding is vital for optimizing reaction conditions to improve yields and selectivity.

Predictive Modeling of Spectroscopic Characteristics

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules, providing a powerful synergy with experimental data. For this compound, theoretical calculations can help in the assignment of complex spectra.

Techniques like DFT can be used to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. nih.gov This comparison aids in the detailed assignment of vibrational modes to specific molecular motions. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed. chemrxiv.org These theoretical predictions can be invaluable in confirming the structure of this compound and in understanding how its conformation influences its NMR spectrum. Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption of ultraviolet-visible (UV-Vis) light, providing insights into the molecule's electronic structure and chromophores. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Calculated Value (Illustrative) | Corresponding Structural Feature |

| Infrared (IR) Spectroscopy | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretching of the hydroxyl group |

| ~3050 cm⁻¹ | C-H stretching of the aromatic rings | ||

| ~2950 cm⁻¹ | C-H stretching of the cyclohexane ring | ||

| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~7.2-7.4 ppm | Protons of the phenyl rings |

| ~1.5-2.0 ppm | Protons of the cyclohexane ring | ||

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~125-128 ppm | Carbons of the phenyl rings |

| ~70 ppm | Carbon bearing the hydroxyl group | ||

| ~45 ppm | Quaternary carbon with two phenyl groups |

Please note: The values in this table are illustrative and would need to be calculated using specific computational methods and basis sets for accurate prediction.

Conformational Analysis through Advanced Computational Methods

The cyclohexane ring in this compound can adopt various conformations, primarily the chair, boat, and twist-boat forms. The presence of the bulky diphenyl groups at the 4-position significantly influences the conformational preferences of the ring. Advanced computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. nih.govfrontiersin.org

Strategic Applications of 4,4 Diphenylcyclohexanol in Advanced Organic Synthesis and Chemical Research

Utilization as a Key Intermediate in the Synthesis of Complex Molecular Architectures

The rigid yet three-dimensional structure of 4,4-Diphenylcyclohexanol makes it an attractive starting material for the synthesis of intricate molecular frameworks. Its utility spans from the creation of sophisticated research tools for studying biological systems to the development of new therapeutic candidates.

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of MS-325, a gadolinium-based magnetic resonance imaging (MRI) contrast agent. ubc.ca MS-325 is designed to reversibly bind to human serum albumin, the most abundant protein in blood plasma, which significantly prolongs its circulation time in the bloodstream. ubc.cagoogle.com This extended half-life allows for high-resolution imaging of the vascular system, a technique known as MR angiography. ubc.ca

The synthesis of MS-325 relies on the hydrophobic 4,4-diphenylcyclohexyl moiety to achieve its high affinity for albumin. The preparation of this compound for this purpose has been optimized for large-scale manufacturing. researchgate.net The synthetic route typically starts from benzoin (B196080) and proceeds through several steps to yield the desired alcohol. This process underscores the industrial importance of this compound as a critical component for this advanced diagnostic agent. The reversible binding of the diphenylcyclohexyl group to albumin enhances the biological half-life of the agent, enabling detailed imaging of blood vessels and tumors. researchgate.net

Table 1: Key Intermediates in the Synthesis of MS-325 from Benzoin

| Step | Starting Material | Reagents | Product |

| 1 | Benzoin | Sodium borohydride (B1222165), Sodium hydroxide (B78521) | Hydrobenzoin (B188758) |

| 2 | Hydrobenzoin | Acetic acid, Sulfuric acid | Diphenylacetaldehyde (B122555) |

| 3 | Diphenylacetaldehyde | Methyl vinyl ketone, Potassium hydroxide | 4,4-Diphenylcyclohex-2-en-1-one |

| 4 | 4,4-Diphenylcyclohex-2-en-1-one | Hydrogen, Palladium on carbon | 4,4-Diphenylcyclohexanone (B1585826) |

| 5 | 4,4-Diphenylcyclohexanone | Sodium borohydride | This compound |

This table outlines a common synthetic pathway to this compound, a key precursor for MS-325.

The pharmacokinetic properties of therapeutic peptides, such as their short in-vivo half-lives, often limit their clinical utility. nih.govmdpi.com One strategy to overcome this limitation is to conjugate the peptide with a molecule that binds to serum albumin, thereby extending its circulation time. The 4,4-diphenylcyclohexyl group, derived from this compound, has been explored for this purpose. nih.gov

The 4,4-diphenylcyclohexane scaffold is a valuable starting point for the discovery of new bioactive molecules. nih.gov Medicinal chemists utilize such scaffolds to create libraries of structurally related compounds, or analogs, which can then be screened for activity against various biological targets. The rigid framework of the diphenylcyclohexane core helps to position the appended functional groups in a defined three-dimensional space, which can be crucial for specific interactions with biological macromolecules like proteins and enzymes.

While specific examples of bioactive analogs derived directly from this compound are not extensively detailed in the provided search results beyond MS-325, the general principles of medicinal chemistry strongly support its potential as a versatile scaffold. The hydroxyl group of this compound can be readily modified or replaced to introduce a wide range of chemical diversity. Furthermore, the phenyl rings can be substituted with various functional groups to fine-tune the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic properties. The exploration of analog scaffolds is a key strategy in drug discovery to identify novel therapeutic agents. nih.gov

Design and Synthesis of Novel this compound Derivatives for Specific Research Endeavors

The inherent reactivity and structural features of this compound and its oxidized counterpart, 4,4-diphenylcyclohexanone, make them valuable platforms for the design and synthesis of novel derivatives with tailored properties for specific research applications in both medicinal chemistry and materials science.

The cyclohexanol (B46403) and cyclohexanone (B45756) moieties of this compound and its corresponding ketone provide a rich playground for synthetic chemists. These functional groups are amenable to a wide array of chemical transformations, allowing for the construction of diverse molecular scaffolds. For instance, the ketone group in 4,4-diphenylcyclohexanone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds, leading to a variety of derivatives.

The resulting scaffolds can be used to explore chemical space and identify compounds with interesting biological or material properties. The synthesis of diverse libraries of compounds based on a common core structure is a cornerstone of modern drug discovery and materials science. mdpi.com The 4,4-diphenylcyclohexane core provides a robust and synthetically accessible starting point for such diversity-oriented synthesis strategies. cam.ac.uk

The rigid and bulky nature of the diphenylcyclohexane unit also makes it an interesting component for the development of new materials. While specific research on this compound derivatives in materials science is not extensively covered in the provided search results, related structures have been investigated for applications such as liquid crystals and advanced polymers. google.com

The incorporation of the diphenylcyclohexane moiety into a polymer backbone or as a pendant group can significantly influence the material's properties, such as its thermal stability, mechanical strength, and optical properties. For example, cyclohexane (B81311) derivatives have been explored as components of liquid crystal compositions due to their ability to induce specific molecular arrangements. google.com The synthesis of functionalized polymers containing specific moieties is a key area of materials science research, aiming to create materials with tailored performance characteristics for a wide range of applications. researchgate.netresearchgate.netdoaj.org

Development of Diphenylcyclohexane Derivatives for Materials Science Research

Exploration of Optical and Electrical Properties in Advanced Materials

The incorporation of the this compound moiety into larger molecular frameworks is a strategy being explored for the development of advanced materials with tailored optical and electrical properties. While direct studies on the standalone compound are limited in this context, research on related structures provides insights into its potential contributions.

Derivatives of the closely related 1,4-diphenylcyclohexane have been investigated for their potential in organic semiconductors and photovoltaic cells, exhibiting promising electronic and optical properties. ontosight.ai The rigid cyclohexane core combined with the electronically active phenyl groups can facilitate charge transport and influence the photophysical behavior of the resulting materials. Although not a direct study of this compound, this highlights the potential of the diphenyl-cycloalkane framework in materials science.

The following table summarizes the dielectric properties of poly(aryl ether ketone) resins containing cyclohexyl and diphenyl fluorene (B118485) moieties, illustrating the impact of the cyclohexyl group content on the material's performance at high frequencies.

| Material | Cyclohexyl Content | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz |

| PCBEK-C100B0 | High | 2.95 | 0.036 |

| PAEK Resins | Varied | 2.95 - 3.26 | 0.033 - 0.041 |

Data sourced from a study on poly(aryl ether ketone) resins containing cyclohexyl and diphenyl fluorene moieties. nih.gov

This compound as a Model System for Mechanistic Studies

The well-defined structure of this compound makes it a valuable model system for investigating the mechanisms of various chemical reactions. Its utility stems from the distinct reactivity of its different components: the hydroxyl group, the cyclohexane ring, and the aromatic phenyl rings.

A significant application of this compound is as a key intermediate in the synthesis of more complex molecules, where the reactions it undergoes provide mechanistic insights. For example, its preparation often involves the reduction of 4,4-diphenylcyclohexanone. The stereoselectivity of this reduction, depending on the reducing agent and reaction conditions, can be studied to understand the steric and electronic effects of the gem-diphenyl groups on the approach of the hydride to the carbonyl carbon.

Furthermore, the hydroxyl group of this compound can be a focal point for studying substitution and elimination reactions. The steric hindrance imposed by the adjacent bulky phenyl groups can influence the reaction pathways, favoring certain mechanisms over others. For instance, in dehydration reactions, the regioselectivity of the resulting double bond formation within the cyclohexane ring can provide valuable information about the stability of the carbocation intermediates and the conformational effects at play.

While specific studies explicitly labeling this compound as a "model system" are not prevalent in the searched literature, its role as a well-characterized intermediate in multi-step syntheses implicitly positions it as such. researchgate.net The synthetic route from benzoin to this compound involves several fundamental organic reactions, including reduction, pinacol (B44631) rearrangement, Michael addition, and aldol condensation, each with its own mechanistic intricacies that can be explored.

The following table outlines the key reactions involved in a documented synthesis of this compound, highlighting its role as a substrate in these fundamental transformations.

| Reaction Step | Starting Material | Reagents | Product | Reaction Type |

| 1 | Benzoin | Sodium borohydride, Sodium hydroxide | Hydrobenzoin | Reduction |

| 2 | Hydrobenzoin | Acetic acid, Sulfuric acid | 4,4-Diphenylcyclohexanone | Pinacol Rearrangement |

| 3 | Diphenylacetaldehyde | Methyl vinyl ketone | 4,4-Diphenylcyclohex-2-en-1-one | Michael addition/Aldol condensation |

| 4 | 4,4-Diphenylcyclohex-2-en-1-one | Palladium on carbon, Hydrogen | 4,4-Diphenylcyclohexanone | Hydrogenation |

| 5 | 4,4-Diphenylcyclohexanone | Sodium borohydride | This compound | Reduction |

Data compiled from a described laboratory-scale preparation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-diphenylcyclohexanol, and how can researchers optimize yields?

- Methodology : The compound is synthesized via a five-step process starting from benzoin. Key steps include:

- Reduction of benzoin to diol using NaBH₄ in ethanol/water.

- Pinacol rearrangement with H₂SO₄ in acetic acid to form diphenylacetaldehyde.

- Cyclization with methyl vinyl ketone under KOH in ethanol, followed by hydrogenation (H₂/Pd/C) and final reduction with NaBH₄ to yield this compound .

- Optimization : Monitor reaction intermediates via TLC or HPLC. Adjust catalyst loading (e.g., Pd/C) and reaction temperature during hydrogenation to minimize side products.

Q. How can researchers characterize this compound to confirm structural purity?

- Analytical Tools :

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., cyclohexanol protons at δ 1.2–2.1 ppm and aromatic protons at δ 7.2–7.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 266 for [M+H]⁺).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry .

Advanced Research Questions

Q. How does this compound function in the synthesis of gadolinium-based contrast agents, and what factors influence relaxivity?

- Mechanism : The compound is conjugated to DTTA-derived ligands via phosphodiester bonds to create albumin-targeted Gd(III) complexes (e.g., MS-325 analogs). The biphenyl group enhances lipophilicity and protein binding .

- Relaxivity Factors :

- Hydration State (q) : A q=1 complex (e.g., MS-325) exhibits higher relaxivity than q=2 due to faster water exchange rates.

- Steric Effects : Bulky substituents (e.g., diphenyl groups) may slow water access to Gd(III), reducing relaxivity. Validate via variable-temperature NMR .

Q. How can researchers resolve contradictions in stability and relaxivity data for Gd(III) complexes derived from this compound?

- Case Study : A q=2 complex showed 50% lower relaxivity than MS-325 despite similar albumin binding.

- Resolution Strategies :

- Compare water exchange rates using ¹⁷O NMR.

- Evaluate thermodynamic stability via potentiometric titration (log Kf values) and kinetic inertness in acidic conditions .

Q. What advanced statistical methods are recommended for optimizing this compound synthesis?

- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., solvent polarity, catalyst type) on yield.

- Data Analysis : Apply response surface methodology (RSM) to identify optimal reaction conditions. Tools like SPSS or R can model non-linear relationships .

Methodological Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Best Practices :

- Use argon-filled gloveboxes for moisture-sensitive steps (e.g., NaBH₄ reductions).

- Purge reactors with inert gas before hydrogenation to prevent oxidation .

Q. How can researchers validate enzyme interactions with this compound derivatives?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.